molecular formula C10H11N3S B1269622 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 51291-31-7

5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269622
CAS RN: 51291-31-7
M. Wt: 205.28 g/mol
InChI Key: MJOLNPWSILTXMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol, often involves cyclization reactions. For instance, the basic nucleus of similar compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. The compound is further reacted with benzaldehyde to produce derivatives through condensation reactions (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of triazole rings, which are crucial for the compound's chemical behavior. The dihedral angles between the triazole ring and other structural motifs, such as benzene rings, play a significant role in determining the molecule's overall geometry and properties. For instance, crystallographic studies reveal the specific angles and distances between atoms in the structure, contributing to our understanding of its three-dimensional conformation (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, attributing to their diverse chemical properties. The presence of triazole and thiol groups allows for reactivity towards electrophiles and nucleophiles, respectively. These compounds can undergo condensation, cyclization, and substitution reactions, enabling the synthesis of a wide range of derivatives with varied chemical functionalities (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. Techniques like X-ray crystallography provide detailed information on the crystal lattice, which helps in understanding the stability and solubility of these compounds (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity patterns, are influenced by the triazole core and the substituents attached to it. These properties are essential for designing compounds for specific applications, including as inhibitors, ligands in metal complexes, or as intermediates in organic synthesis. The ability to modulate the electronic and steric properties by varying substituents on the triazole ring opens avenues for the development of novel compounds with tailored properties (Hovsepyan et al., 2018).

Scientific Research Applications

DNA Methylation Inhibition

5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized with benzylsulfanylethyl groups and studied for their anti-tumor activity, specifically for their effect on tumor DNA methylation levels. These derivatives show promise in the area of cancer research and treatment (Hovsepyan et al., 2018).

Corrosion Inhibition

This compound and its derivatives have been investigated for their role in corrosion inhibition. A study on benzimidazole derivatives, including triazole-thiol compounds, demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments, suggesting industrial applications (Yadav et al., 2013).

Synthesis of Novel Heterocycles

Research has focused on synthesizing new heterocycles using 3-benzyl-4H-1,2,4-triazole-5-thiol as a starting material. These studies explore the creation of various ring systems and heterocycles, which could have implications in the development of new pharmaceuticals or materials (Sarhan et al., 2008).

Crystal Structure Analysis

There has been an emphasis on understanding the crystal structure of triazole-thiol derivatives. Such studies are crucial in materials science and chemistry for predicting and explaining the properties of these compounds (Xu et al., 2006).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. This suggests potential applications in developing new antimicrobial agents (Dave et al., 2007).

Electrochemical Studies

The electrochemical behavior of this compound has been studied using voltammetry techniques. These studies are significant for understanding the redox properties of these compounds, which could have implications in electrochemistry and sensor development (Dilgin et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to GHS classification . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are primarily driven by the thiol group, which can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is often facilitated by the thiol group, which can form a covalent bond with the enzyme’s active site residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to cellular adaptation, resulting in altered responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is the glutathione pathway, where this compound can modulate the levels of glutathione, a critical antioxidant in cells . By influencing glutathione metabolism, this compound can affect the overall redox balance within cells, impacting cellular health and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, enhancing its biological activity.

properties

IUPAC Name

3-benzyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLNPWSILTXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353717
Record name 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51291-31-7
Record name 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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